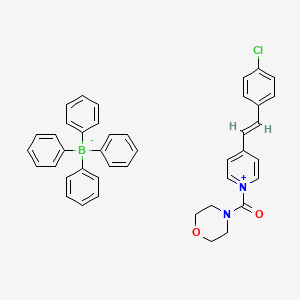

4-(4-Chlorostyryl)-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Chlorostyryl)-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and materials science. The compound’s structure includes a chlorostyryl group, a morpholine-4-carbonyl group, and a pyridin-1-ium ion, paired with a tetraphenylborate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorostyryl)-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate typically involves multi-step organic reactions. The process may include:

Formation of the Chlorostyryl Group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a chlorobenzaldehyde.

Introduction of the Morpholine-4-Carbonyl Group: This step may involve the reaction of morpholine with a suitable carboxylic acid derivative.

Formation of the Pyridin-1-ium Ion: This can be synthesized through the quaternization of pyridine with an appropriate alkylating agent.

Combination with Tetraphenylborate: The final step involves the ion exchange reaction to pair the pyridin-1-ium ion with the tetraphenylborate anion.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the chlorostyryl group.

Reduction: Reduction reactions could target the carbonyl group in the morpholine-4-carbonyl moiety.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyridin-1-ium ion.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.

Material Science: Potential use in the development of new materials with unique properties.

Biology

Biological Probes: It could be used as a probe to study biological processes or as a ligand in biochemical assays.

Medicine

Drug Development:

Industry

Chemical Manufacturing: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a catalyst, the compound might facilitate the formation or breaking of chemical bonds through electron transfer. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

4-(4-Chlorostyryl)pyridine: Lacks the morpholine-4-carbonyl group.

1-(Morpholine-4-carbonyl)pyridin-1-ium: Lacks the chlorostyryl group.

Tetraphenylborate Salts: Various salts with different cations.

Uniqueness

The combination of the chlorostyryl, morpholine-4-carbonyl, and pyridin-1-ium groups in a single molecule, paired with the tetraphenylborate anion, may confer unique chemical and physical properties, making it distinct from other similar compounds.

Biological Activity

4-(4-Chlorostyryl)-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridinium core substituted with a chlorostyryl group and a morpholine carbonyl moiety. Its structural characteristics suggest potential interactions with biological targets, particularly in the central nervous system and cancer biology.

Research indicates that compounds similar to this compound may act through several mechanisms:

- Neuroactive Modulation : Studies have demonstrated that related compounds can influence neurotransmitter systems, potentially affecting mood and cognition .

- Antitumor Activity : Preliminary investigations suggest that this class of compounds may inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest .

Table 1: Summary of Biological Activities

Case Study 1: Neuroactive Screening in Zebrafish

A study utilizing zebrafish to screen for neuroactive compounds found that derivatives of the compound exhibited significant modulation of behavioral responses, suggesting potential applications in treating neurodegenerative diseases. The screening assessed various endpoints, including locomotion and response to stimuli, indicating the compound's efficacy in altering neurochemical pathways .

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines revealed that the compound can induce apoptosis through the activation of caspase pathways. The results showed a dose-dependent response, with higher concentrations leading to increased cell death and reduced viability .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early findings suggest moderate bioavailability with potential metabolic pathways involving cytochrome P450 enzymes. Toxicological assessments indicate that while the compound has therapeutic potential, careful evaluation is necessary to mitigate adverse effects observed at higher doses .

Properties

Molecular Formula |

C42H38BClN2O2 |

|---|---|

Molecular Weight |

649.0 g/mol |

IUPAC Name |

[4-[(E)-2-(4-chlorophenyl)ethenyl]pyridin-1-ium-1-yl]-morpholin-4-ylmethanone;tetraphenylboranuide |

InChI |

InChI=1S/C24H20B.C18H18ClN2O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;19-17-5-3-15(4-6-17)1-2-16-7-9-20(10-8-16)18(22)21-11-13-23-14-12-21/h1-20H;1-10H,11-14H2/q-1;+1/b;2-1+ |

InChI Key |

CXGJNVCXZTZSGT-WLHGVMLRSA-N |

Isomeric SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1COCCN1C(=O)[N+]2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)Cl |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1COCCN1C(=O)[N+]2=CC=C(C=C2)C=CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.